Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HBX is a deubiquitinase inhibitor. It inhibits HAdV type 5 (species C, HAdV-C5) replication and oncogenic transformation through inhibition of the cellular pro-viral factor ubiquitin-specific protease 7 (USP7). HBX also significantly inhibits virus genome replication and progeny release of all adenovirus types tested, with the exception of types 12 and 31, from tested species.
HBX28258 is an inhibitor of recombinant human USP7 protein. It acts by binding the active site through covalent mechanism and selectively inactivating USP7 protein in human colon cancer and embryonic kidney cell.
HBX 41108 is an uncompetitive, reversible inhibitor of ubiquitin-specific protease 7 (USP7) activity (IC50 = 424 nM). It dose-dependently inhibits USP7-mediated p53 deubiquitination in a cell-free assay, with an IC50 value of approximately 0.8 µM, as well as in HEK293 cells. It is selective for USP7 over a panel of proteases including aspartic, serine, and metalloproteases (IC50s = >10 µM), several cysteine proteases (IC50s = >1 and >10 µM), and the deubiquitinating enzymes UCH-L1 (IC50 = >1 µM) and SENP1 (IC50 = >10 µM). HBX 41108 increases the levels of p53 and p21/WAF1, a p53 target gene. It also dose-dependently inhibits proliferation of HCT116 cells with an IC50 value of approximately 1 µM and induces apoptosis. HBX 41108 is an inhibitor of ubiquitin-specific protease (USP) 7. HBX 41108 inhibits USP7 deubiquitinating activity with an IC in the submicromolar range. HBX 41,108 was shown to affect USP7-mediated p53 deubiquitination in vitro and in cells. As RNA interference-mediated USP7 silencing in cancer cells, HBX 41,108 treatment stabilized p53, activated the transcription of a p53 target gene without inducing genotoxic stress, and inhibited cancer cell growth. HBX 41,108 induced p53-dependent apoptosis as shown in p53 wild-type and null isogenic cancer cell lines.
Transient receptor potential cation channel A1 (TRPA1) is an ankyrin-like ion channel which acts as a sensor for chemical irritants, pain, and cold. It is activated by allyl isothiocyanate (AITC), formalin, hydrogen peroxide, tear gas, and other compounds. HC-030031 is a selective TRPA1 blocker, antagonizing TRPA1-mediated calcium influx induced by AITC and formalin (IC50s = 6.2 and 5.3 μM, respectively). It does not block currents mediated by TRPV1, TRPV3, TRPV4 hERG, or NaV1.2 channels. HC-030031 can be used in cells or delivered to animals orally, by inhalation, or by injection. Oral administration (100 mg/kg) of HC-030031 significantly reversed mechanical hypersensitivity in rat models of chronic inflammatory or neuropathic pain, while local injection (100 μg) into inflamed mouse hind paws attenuated mechanical, but not heat, hypersensitivity. HC-030031 is a potent and selective TRPA1 antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. HC-030031 antagonizes AITC- and formalin-evoked calcium influx with IC50 of 6.2 μM and 5.3 μM respectively.
Potent and selective reversible TRPV4 antagonist (IC50 values are 17, 48 and 133 nM for mouse, human and rat orthologs, respectively.) Potently inhibits the endogenous TRPV4-mediated response to 4α-PDH (IC50 = 22 nM). Shows antivasoconstrictive effects in vivo. HC-067047 is a TRPV4 antagonist that reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs (IC50s = 48, 133, and 17 nM, respectively). It is selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. HC-067047 has been shown to increase functional bladder capacity and to reduce micturition frequency in wild-type mice and rats with cystitis. HC-067047 is a potent and selective TRPV4 antagonist. HC-067047 increases functional bladder capacity and reduces micturition frequency in WT mice and rats with cystitis. HC-067047 did not affect bladder function in Trpv4(-/-) mice, demonstrating that its in vivo effects are on target. HC-067047 may provide a promising means of treating bladder